molecular formula C22H19FN6O2S B2995163 N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-87-8

N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2995163
CAS No.: 872993-87-8
M. Wt: 450.49
InChI Key: AYBOFZCDGXRPFM-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H19FN6O2S and its molecular weight is 450.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O2S/c23-16-6-8-17(9-7-16)25-20(30)14-32-21-11-10-18-26-27-19(29(18)28-21)12-13-24-22(31)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBOFZCDGXRPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H19FN6O2S, with a molecular weight of 450.49 g/mol. The compound features multiple functional groups that contribute to its biological activity:

  • Fluorophenyl group : Enhances lipophilicity and may influence pharmacokinetics.
  • Thiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Triazole ring : Associated with a wide range of therapeutic effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes and receptors involved in cancer cell proliferation and survival. The presence of the triazole ring is particularly significant as triazole derivatives are known to exhibit diverse biological activities.

Anticancer Activity

Research indicates that this compound may have anticancer potential. In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BA5497.5
This compoundTBD

These results indicate that the compound may disrupt cell cycle progression and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar thiazole and triazole derivatives have shown effectiveness against a range of bacteria and fungi. For example:

MicroorganismMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Candida albicans15.00

These findings suggest that this compound may be a promising candidate for further development as an antimicrobial agent.

Case Studies

In recent studies focusing on similar compounds:

  • Triazole Derivatives : A series of 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer properties. Some derivatives showed IC50 values below those of standard chemotherapeutics, indicating strong potential for further development .
  • Thiazole Compounds : Thiazole-based compounds have been reported to exhibit significant antibacterial activity against resistant strains of bacteria . The mechanism often involves disruption of bacterial cell wall synthesis.

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